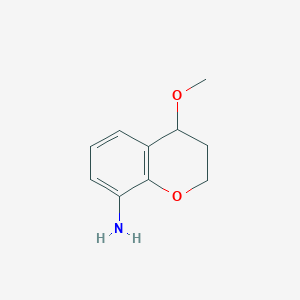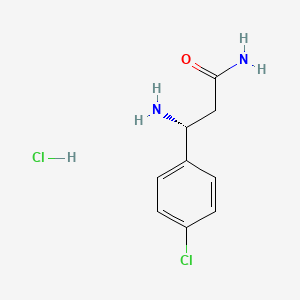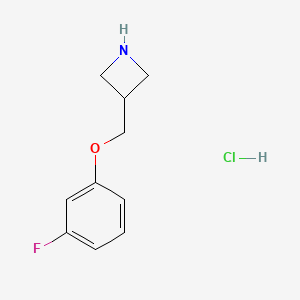
3-((3-Fluorophenoxy)methyl)azetidine hydrochloride
Vue d'ensemble
Description
“3-((3-Fluorophenoxy)methyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1236861-75-8 . It has a molecular weight of 203.64 . The compound is solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3- (3-fluorophenoxy)azetidine hydrochloride . The InChI code is 1S/C9H10FNO.ClH/c10-7-2-1-3-8 (4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . The InChI key is QJEPGMVEGMNWEM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid at room temperature . The compound is stored and shipped at room temperature .Applications De Recherche Scientifique
Azetidine Derivatives in Drug Discovery
Azetidines are valuable motifs in drug discovery due to their ability to access underexplored chemical space. Research demonstrates that azetidine derivatives, such as 3,3-Diarylazetidines, can be prepared from N-Cbz azetidinols via a calcium(II)-catalyzed Friedel-Crafts alkylation. These compounds can be further derivatized into drug-like molecules, highlighting the versatility of azetidines in medicinal chemistry for the development of new therapeutic agents (Denis et al., 2018).
Azetidine-Based Neuroprotective Agents
The protective effects of azetidine derivatives on cellular models have been reported, such as the suppression of microglial activation in hypoxia-induced toxicity. This suggests that azetidine compounds can modulate cellular pathways to offer protection against hypoxic damage, indicating potential therapeutic applications in neuroprotection and inflammation-related disorders (Kim et al., 2016).
Azetidine in Antiviral Research
Azetidine derivatives have shown promise in antiviral research. For example, heterocyclic azetidine analogues demonstrated significant activity against influenza A virus, suggesting that modifications to the azetidine ring can lead to potent antiviral agents. This underscores the potential of azetidine derivatives in developing new antiviral therapies (Zoidis et al., 2003).
Azetidine in Organic Synthesis
In organic synthesis, azetidine derivatives serve as key intermediates for constructing complex molecules. The synthesis of polyhydroxylated azetidine iminosugars from glucose, for example, highlights the use of azetidine scaffolds in synthesizing biologically active compounds with potential applications in enzyme inhibition and medicinal chemistry (Lawande et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(3-fluorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGGDJTWXYQZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Fluorophenoxy)methyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



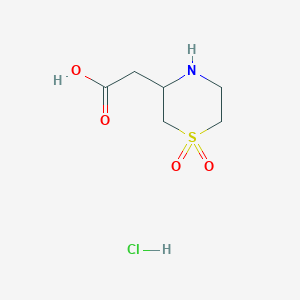
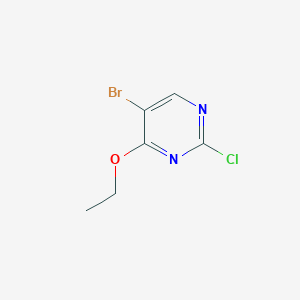
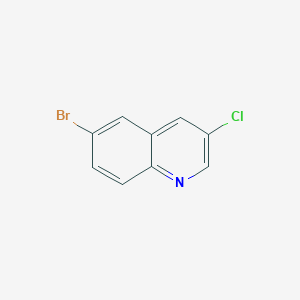
![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B1445663.png)
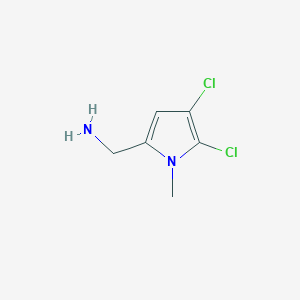
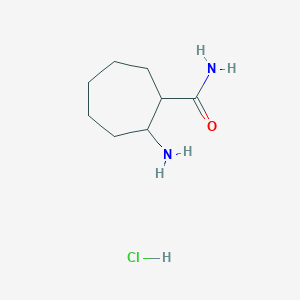
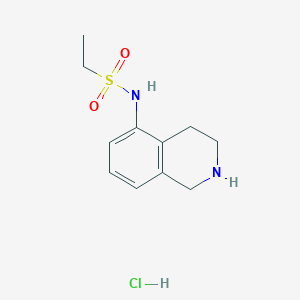
![[5-(2-Furoyl)-2-thienyl]acetic acid](/img/structure/B1445670.png)
![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)
![[2,5'-Bipyrimidine]-5-carbonitrile](/img/structure/B1445672.png)
![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)
![7-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1445674.png)
